N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of a benzamide group linked to a 3-methylisothiazol-5-yl moiety through an amino-oxoethyl bridge. Its unique structure imparts specific chemical and biological properties that make it valuable for scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide typically involves the following steps:
Formation of 3-methylisothiazol-5-amine: This intermediate is synthesized by reacting 3-methylisothiazole with an appropriate amine source under controlled conditions.
Coupling Reaction: The 3-methylisothiazol-5-amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a FoxO1 agonist, downregulating the levels of amyloid-beta peptides by inhibiting BACE1, which is involved in the pathogenesis of Alzheimer’s disease . This interaction leads to a reduction in amyloid-beta levels, potentially mitigating the progression of neurodegenerative diseases.
Comparison with Similar Compounds
N-(2-((3-methylisothiazol-5-yl)amino)-2-oxoethyl)benzamide can be compared with similar compounds such as:
N-(3-methylisothiazol-5-yl)-2-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of the oxoethyl group, which may impart different chemical and biological properties.
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide: This compound contains a benzo[d]thiazole moiety, which may affect its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2-thiazol-5-yl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-9-7-12(19-16-9)15-11(17)8-14-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNIRXHCUAXLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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